molecular formula C9H14O3 B14245292 [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid CAS No. 244793-47-3

[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid

Katalognummer: B14245292
CAS-Nummer: 244793-47-3
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: NGWILLBIMUHJLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclopropane ring substituted with a formyl group and an acetic acid moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid typically involves the reaction of acrolein with ethyl diazoacetate under acid-catalyzed conditions. This reaction forms ethyl 2-formyl-1-cyclopropanecarboxylate, which can then be hydrolyzed to yield the desired compound . The reaction conditions generally include the use of a strong acid such as methanesulfonic acid and a solvent like methanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like sulfuric acid.

Major Products Formed

    Oxidation: 2-Formyl-1-(propan-2-yl)cyclopropanecarboxylic acid.

    Reduction: 2-Hydroxymethyl-1-(propan-2-yl)cyclopropylacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Eigenschaften

CAS-Nummer

244793-47-3

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

2-(2-formyl-1-propan-2-ylcyclopropyl)acetic acid

InChI

InChI=1S/C9H14O3/c1-6(2)9(4-8(11)12)3-7(9)5-10/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI-Schlüssel

NGWILLBIMUHJLN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(CC1C=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.